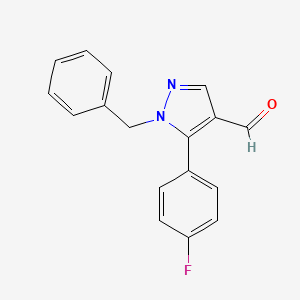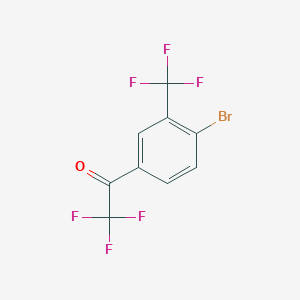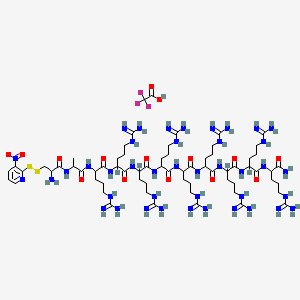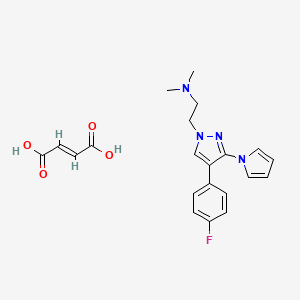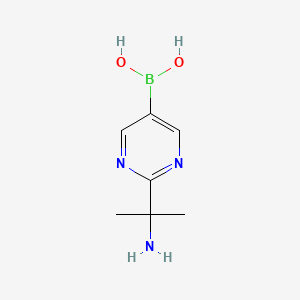
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H12BN3O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The amino group and the boronic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-pyrimidineboronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of the amino group.
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid: This compound has a pyridine ring instead of a pyrimidine ring.
Uniqueness
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrimidine ring and a boronic acid group. This combination allows for versatile reactivity and binding properties, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H12BN3O2 |
|---|---|
Peso molecular |
181.00 g/mol |
Nombre IUPAC |
[2-(2-aminopropan-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O2/c1-7(2,9)6-10-3-5(4-11-6)8(12)13/h3-4,12-13H,9H2,1-2H3 |
Clave InChI |
IRPHXKATFDNVPV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C(C)(C)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


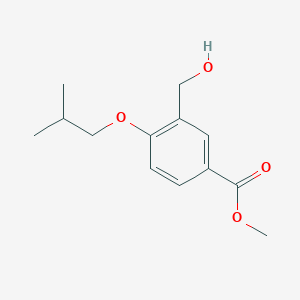
![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)

